An In-depth Technical Guide to Ethyl 3-amino-5-phenylthiophene-2-carboxylate
An In-depth Technical Guide to Ethyl 3-amino-5-phenylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-amino-5-phenylthiophene-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthetic methodologies, and known biological activities, including its antimicrobial, antioxidant, and potential anticancer properties. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development. While the precise signaling pathways for this specific molecule are still under investigation, this guide outlines the probable mechanisms of action based on the activities of structurally related thiophene derivatives, offering a roadmap for future studies.
Chemical Identity
-
IUPAC Name: ethyl 3-amino-5-phenylthiophene-2-carboxylate
-
CAS Number: 88534-50-3
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | PubChem |
| Molecular Weight | 247.31 g/mol | PubChem |
| Appearance | Brown solid | [1] |
| Melting Point | 90–91 °C | [1] |
| LogP | 3.7 | PubChem |
Synthesis
The primary synthetic route to Ethyl 3-amino-5-phenylthiophene-2-carboxylate is the Gewald reaction , a versatile and efficient one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[2][3]
Gewald Synthesis Workflow
The synthesis involves the condensation of a ketone (acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Caption: Workflow for the Gewald synthesis of Ethyl 3-amino-5-phenylthiophene-2-carboxylate.
Detailed Experimental Protocol: Gewald Synthesis
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)
-
Ethanol (or methanol)
-
Ethyl acetate for recrystallization
Procedure:
-
To a stirred mixture of acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (0.5 equivalents) dropwise at room temperature.[2]
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion of the reaction, cool the mixture in an ice bath to precipitate the crude product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from ethyl acetate to yield Ethyl 3-amino-5-phenylthiophene-2-carboxylate as a solid.[4]
Biological Activities and Experimental Protocols
Thiophene derivatives are known to exhibit a wide range of biological activities.[5]
Antimicrobial Activity
Derivatives of Ethyl 3-amino-5-phenylthiophene-2-carboxylate have shown significant activity against various bacterial and fungal strains.[6] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.[7]
Table 2: Representative Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Thiophene Derivative A | Staphylococcus aureus | 16 | [7] |
| Thiophene Derivative B | Escherichia coli | 8 | [8] |
| Thiophene Derivative C | Candida albicans | 32 | [6] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of a compound against bacteria like S. aureus and E. coli.[7][9]
Materials:
-
Test compound (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
The antioxidant potential of thiophene derivatives can be evaluated using various assays, with the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay being a common method.[10][11]
Experimental Protocol: ABTS Radical Scavenging Assay
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Test compound (dissolved in a suitable solvent)
-
Ascorbic acid (as a standard)
-
Ethanol or phosphate buffer
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form a dark green/blue solution containing the ABTS•+ radical.[10]
-
Assay Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test compound solution at various concentrations to the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).[10][12]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage inhibition of the ABTS•+ radical is calculated. The IC₅₀ value (the concentration of the test compound that scavenges 50% of the ABTS•+ radicals) is then determined.
Anticancer Activity
Thiophene derivatives have emerged as promising anticancer agents, with mechanisms including inhibition of tubulin polymerization and targeting of key signaling proteins like EGFR and HER2.[5][13][14]
Table 3: Representative Anticancer Activity of Thiophene Derivatives
| Compound | Cancer Cell Line | Activity | IC₅₀ | Reference |
| Thiophene Derivative D | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 2.6 µM | [15] |
| Thiophene Derivative E | A549 (Lung) | Cytotoxicity | 10 µM | [16] |
| Thiophene Derivative F | HT-29 (Colon) | EGFR/HER-2 Inhibition | 23-34 nM | N/A |
Hypothetical Signaling Pathway Inhibition
While direct evidence for Ethyl 3-amino-5-phenylthiophene-2-carboxylate is limited, based on related compounds, a likely mechanism of anticancer action is the inhibition of receptor tyrosine kinases like EGFR and HER2, which are crucial for cancer cell proliferation and survival.[14]
Caption: Hypothetical inhibition of EGFR/HER2 signaling pathways by Ethyl 3-amino-5-phenylthiophene-2-carboxylate.
Experimental Protocol: EGFR/HER2 Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against EGFR and HER2 kinases.[17][18]
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or product formation.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This assay determines if a compound interferes with the assembly of microtubules.[1][15][19]
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
Test compound
-
Positive control (e.g., colchicine, combretastatin A-4)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer
Procedure:
-
Pre-incubate the test compound with tubulin in a cuvette at a low temperature (e.g., 4°C) to allow for binding.
-
Initiate polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitor the increase in absorbance (turbidity) at 340 nm over time, which corresponds to tubulin polymerization.
-
Compare the polymerization curves of the samples treated with the test compound to those of the positive and negative controls.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization.
Logical Workflow for Anticancer Drug Screening
The following diagram illustrates a logical workflow for the initial screening and characterization of thiophene derivatives as potential anticancer agents.
Caption: A logical workflow for the screening and evaluation of thiophene derivatives as anticancer agents.
Conclusion
Ethyl 3-amino-5-phenylthiophene-2-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Gewald reaction and the diverse biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and workflows provided in this guide are intended to support researchers in the further exploration of this and related compounds, particularly in the areas of antimicrobial and anticancer drug discovery. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
- 1. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. arkat-usa.org [arkat-usa.org]
- 4. sciforum.net [sciforum.net]
- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cib.csic.es [cib.csic.es]
- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual Targeting of EZH2 Degradation and EGFR/HER2 Inhibition for Enhanced Efficacy against Burkitt’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Protein-Protein Interaction of HER2-EGFR and HER2–HER3 by a Rationally Designed Peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
